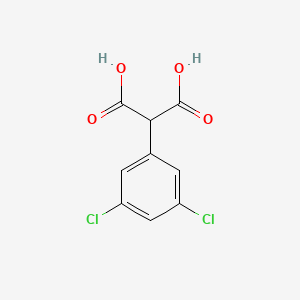

2-(3,5-Dichlorophenyl)malonic acid

Description

Overview of Malonic Acid as a Versatile Synthetic Intermediate

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid with the structure CH₂(COOH)₂. wikipedia.org While malonic acid itself is somewhat unstable, its esters, particularly diethyl malonate, are cornerstones of organic synthesis. britannica.com The malonic ester synthesis is a classic reaction where diethyl malonate is deprotonated to form a stable carbanion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. wikipedia.org This method provides a reliable route to a wide array of carboxylic acids.

Furthermore, malonic acid and its derivatives are crucial in the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, like malonic acid or its esters, to form α,β-unsaturated carboxylic acids. wikipedia.org This reaction is fundamental in the synthesis of various compounds, including cinnamic acids. wikipedia.org

The utility of malonic acid extends to the production of specialty polymers and as a crosslinker in the coatings industry. wikipedia.org It is also a precursor in the synthesis of numerous valuable compounds, including vitamins B₁ and B₆, barbiturates, and flavor and fragrance compounds. britannica.comwikipedia.org In biochemistry, its coenzyme A derivative, malonyl-CoA, is a critical precursor in the biosynthesis of fatty acids. wikipedia.orgacs.org

The Significance of Dicarboxylates in Chemical Transformations

Dicarboxylates, the ionized form of dicarboxylic acids, are organic compounds containing two carboxyl groups. wikipedia.org Their chemical behavior is significantly influenced by the distance between the two carboxylic acid functionalities. libretexts.org The presence of two carboxyl groups generally increases the acidity of the molecule compared to monocarboxylic acids due to the inductive effect of one carboxyl group on the other. libretexts.org

Dicarboxylates are central to various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, where they serve as intermediates in the production of energy and biosynthetic precursors. creative-proteomics.com In chemical synthesis, the reactions of dicarboxylic acids are dependent on the chain length separating the carboxyl groups. libretexts.org For instance, heating certain dicarboxylic acids can lead to the formation of cyclic anhydrides or cyclic ketones, while others undergo decarboxylation. libretexts.orgyoutube.com This reactivity makes them important starting materials and intermediates in a variety of chemical transformations. rsc.org

Structural Characteristics of 2-(3,5-Dichlorophenyl)malonic acid within the Malonate Class

This compound is a substituted malonic acid derivative featuring a 3,5-dichlorophenyl group attached to the alpha-carbon of the malonic acid scaffold. sigmaaldrich.comnih.gov This substitution pattern significantly influences the compound's chemical properties and reactivity compared to unsubstituted malonic acid.

The presence of the bulky and electron-withdrawing 3,5-dichlorophenyl group is expected to increase the acidity of the carboxylic acid protons. The two chlorine atoms on the phenyl ring exert a strong negative inductive effect, which stabilizes the resulting carboxylate anions.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dichlorophenyl)propanedioic acid | nih.gov |

| CAS Number | 1443412-41-6 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₆Cl₂O₄ | nih.gov |

| Molecular Weight | 249.05 g/mol | sigmaaldrich.com |

| Synonyms | 2-(3,5-dichlorophenyl)propanedioic Acid | nih.gov |

This compound is a specific example within the broader class of substituted malonic acids and serves as an intermediate in the synthesis of other chemical compounds, such as certain mesoionic insecticides. google.comgoogle.com The preparation of such substituted malonic acids can be achieved through methods like the alkylation of malonate esters followed by hydrolysis. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQGHZDKPTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 3,5 Dichlorophenyl Malonic Acid

Reactions at the α-Carbon: Enolate Chemistry and Alkylation

The presence of two electron-withdrawing carbonyl groups renders the α-hydrogen of 2-(3,5-dichlorophenyl)malonic acid (and its corresponding esters) significantly acidic. This acidity facilitates the deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. askthenerd.comlibretexts.orglibretexts.org This enolate is a potent carbon nucleophile and is central to the malonic ester synthesis, one of the most classic methods for forming carbon-carbon bonds. askthenerd.commasterorganicchemistry.com

The synthesis involves the reaction of the enolate with an electrophile, typically a primary or secondary alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgmasterorganicchemistry.com This alkylation step introduces a new alkyl group at the α-position. The general process, starting from the more commonly used diethyl ester of this compound, is outlined below:

Enolate Formation: The diethyl ester is treated with a base like sodium ethoxide (NaOEt) in ethanol. The base abstracts the acidic α-proton to yield the diethyl 2-(3,5-dichlorophenyl)malonate enolate. libretexts.org

Nucleophilic Attack (Alkylation): The enolate anion attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond. This results in a mono-alkylated malonic ester. libretexts.org

Hydrolysis and Decarboxylation: The resulting diester can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to the corresponding dicarboxylic acid. Upon heating, this β-dicarbonyl acid readily undergoes decarboxylation (loss of CO₂) to yield the final carboxylic acid product, which is elongated by two carbons from the original alkyl halide. askthenerd.comlibretexts.org

Because the mono-alkylated product still possesses one acidic α-hydrogen, the process can be repeated with a different alkyl halide to synthesize di-substituted derivatives before the final hydrolysis and decarboxylation step. libretexts.org This sequential alkylation allows for the controlled construction of complex carbon skeletons.

Table 1: Key Steps in the Alkylation of Diethyl 2-(3,5-Dichlorophenyl)malonate

| Step | Description | Reagents | Intermediate/Product |

| 1 | Enolate Formation | Sodium Ethoxide (NaOEt) | Resonance-stabilized enolate |

| 2 | Alkylation | Alkyl Halide (R-X) | α-Alkyl-2-(3,5-dichlorophenyl)malonic ester |

| 3 | Hydrolysis | H₃O⁺, Heat | α-Alkyl-2-(3,5-dichlorophenyl)malonic acid |

| 4 | Decarboxylation | Heat | 2-(3,5-Dichlorophenyl)alkanoic acid |

Decarboxylative Functionalizations

The carboxylic acid groups in this compound are not just passive functionalities; they can be actively removed and replaced with other functional groups through decarboxylative reactions. These methods are powerful because they utilize readily available carboxylic acids as synthons for radicals or carbanions, which can then be functionalized.

Decarboxylative fluorination provides a modern and effective route for installing fluorine atoms, which are crucial in medicinal and materials chemistry. nih.govnih.gov This transformation can be achieved through radical mechanisms, often initiated by photoredox catalysis or other radical initiators. nih.govprinceton.edu In the context of this compound, the process would involve the generation of a carbon-centered radical via single electron transfer (SET) oxidation of the carboxylate, followed by the loss of carbon dioxide.

The proposed mechanism proceeds as follows:

Oxidation and Decarboxylation: The carboxylate anion is oxidized, often by a photocatalyst in its excited state or a chemical oxidant, to form a carboxyl radical. This species is highly unstable and rapidly extrudes a molecule of CO₂, generating a carbon-centered radical at the α-position. princeton.edu

Fluorine Atom Transfer: The resulting radical is then intercepted by a fluorine atom transfer agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govfu-berlin.de This step forms the C-F bond and yields the fluorinated product.

This strategy can be applied to achieve mono- or di-fluorination, depending on the reaction conditions and whether one or both carboxylic acid groups are targeted for decarboxylation. The reaction is particularly useful for creating benzylic fluorides, which are valuable motifs in drug design. fu-berlin.de

Hydrodecarboxylation is the replacement of a carboxylic acid group with a hydrogen atom. Modern organic photoredox catalysis has enabled the efficient double hydrodecarboxylation of malonic acid derivatives under mild conditions. organic-chemistry.orgnih.govnih.gov This method transforms the malonic acid moiety into a simple methylene (B1212753) group (or, in this substituted case, an ethyl group).

For this compound, the reaction employs an organic photoredox catalyst, such as a Fukuzumi acridinium salt, which becomes a powerful oxidant upon excitation with visible light. organic-chemistry.orgnih.govresearchgate.net The catalytic cycle generally involves:

Carboxylate Oxidation: The excited photocatalyst oxidizes the dicarboxylate of the malonic acid, initiating a radical cascade.

Sequential Decarboxylation: The initial radical undergoes rapid loss of one molecule of CO₂. The resulting α-carboxy radical can then be further reduced and protonated or undergo a second oxidation/decarboxylation sequence.

Hydrogen Atom Transfer: The final carbon-centered radical is reduced and protonated to yield the alkane product. A co-catalyst, such as phenyldisulfide, often facilitates the hydrogen atom transfer steps. organic-chemistry.orgnih.gov

The use of specific solvents like trifluoroethanol (TFE) has been shown to be critical for improving substrate compatibility and reaction efficiency. organic-chemistry.orgnih.gov The net result of this transformation on this compound is its conversion to 1,3-dichloro-5-ethylbenzene.

Cyclocondensation Reactions of Malonate Moieties

The 1,3-dicarbonyl structure of this compound and its esters makes it an ideal C3 synthon for cyclocondensation reactions. nih.govresearchgate.net These reactions involve condensation with a 1,n-dinucleophile to construct a variety of heterocyclic rings, which form the core of many pharmaceuticals and biologically active molecules. acs.orgmdpi.com

By reacting this compound or its more reactive derivatives (e.g., diethyl ester) with various dinucleophiles, a wide array of five-, six-, and seven-membered N- and O-heterocycles can be synthesized. nih.govresearchgate.net The 3,5-dichlorophenyl group is incorporated into the final heterocyclic structure, allowing for the systematic modification of its properties.

Key examples of such cyclocondensations include:

With Urea or Thiourea: Condensation with urea yields barbituric acid derivatives (pyrimidinetriones). The analogous reaction with thiourea produces thiobarbiturates. These compounds are well-known classes of central nervous system depressants.

With Amidines: Reaction with amidines leads to the formation of substituted pyrimidinediones.

With o-Phenylenediamine: Condensation with o-phenylenediamine results in the formation of a 1,5-benzodiazepine ring system, a core structure in many anxiolytic drugs.

Table 2: Heterocyclic Scaffolds from Cyclocondensation of 2-(3,5-Dichlorophenyl)malonate Derivatives

| Dinucleophile | Resulting Heterocyclic Core | Class of Compound |

| Urea | Barbiturate (Pyrimidinetrione) | N-Heterocycle |

| Thiourea | Thiobarbiturate | N-Heterocycle |

| Guanidine | 2-Aminopyrimidinedione | N-Heterocycle |

| o-Phenylenediamine | 1,5-Benzodiazepine | N-Heterocycle |

| Hydrazine | Pyrazolidinedione | N-Heterocycle |

Beyond the synthesis of simple monocyclic heterocycles, the malonate moiety is a key player in annulation strategies, where a new ring is fused onto an existing molecular framework. nih.gov This is achieved by using a dinucleophile that is itself part of a ring.

A classic example that illustrates this principle is the Tschitschibabin pyridine (B92270) synthesis, which can be adapted for related systems. When a malonate derivative reacts with a cyclic dinucleophile like 2-aminopyridine, the resulting cyclocondensation leads to a fused bicyclic system, in this case, a pyrido[1,2-a]pyrimidine derivative. nih.gov

Applying this logic, this compound can be used to construct a variety of fused heterocyclic systems. The reaction with 2-aminothiazole, for instance, would lead to thiazolo[3,2-a]pyrimidine derivatives. These ring annulation strategies are powerful tools for rapidly increasing molecular complexity and accessing novel, drug-like chemical space. The 2-(3,5-dichlorophenyl)malonate acts as a versatile building block that provides a three-carbon bridge (C-CO-C) to close a new ring onto an existing heterocyclic precursor.

Other Characteristic Transformations of the Carboxylic Acid Functionality

The presence of two carboxylic acid groups on the same carbon atom imparts characteristic reactivity to this compound. These functional groups can undergo a variety of transformations typical for carboxylic acids, including decarboxylation, esterification, and amide formation. These reactions allow for the chemical modification of the molecule, leading to a range of derivatives with different physicochemical properties.

Decarboxylation

One of the most prominent reactions of malonic acid and its substituted derivatives is decarboxylation, which typically occurs upon heating. This process involves the loss of one of the carboxyl groups as carbon dioxide. For this compound, this transformation yields 2-(3,5-Dichlorophenyl)acetic acid. chemscene.comchemicalbook.com The reaction proceeds through a cyclic transition state, leading to an enol intermediate that rapidly tautomerizes to the more stable acetic acid derivative. libretexts.orglibretexts.org

While thermal decomposition is a classic method, modern synthetic protocols have been developed for the decarboxylation of malonic acid derivatives under milder conditions. organic-chemistry.org For instance, organocatalytic methods using photoredox catalysis can achieve double decarboxylation, converting malonic acid derivatives directly to a methylene group, effectively using the malonate as a methylene synthon. nih.gov

Esterification

The carboxylic acid functionalities of this compound can be readily converted to their corresponding esters. This is commonly achieved through Fischer esterification, which involves reacting the diacid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid, typically with heating. researchgate.net This equilibrium-driven reaction can be pushed towards the product, the corresponding dialkyl 2-(3,5-dichlorophenyl)malonate, by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Amide Formation

The conversion of the carboxylic acid groups into amides is another key transformation. This can be accomplished through several synthetic routes. A common method involves the initial conversion of the diacid to a more reactive intermediate, such as a diacyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting 2-(3,5-dichlorophenyl)malonoyl dichloride can then be reacted with a primary or secondary amine to furnish the corresponding diamide. khanacademy.org

Alternatively, direct amide formation can be achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salt-based reagents like HATU facilitate the reaction between the carboxylic acid and an amine, forming the amide bond under milder conditions than the acyl chloride method. fishersci.co.uk These methods are widely employed in peptide synthesis and offer high yields with minimal side reactions. fishersci.co.uk

The following table summarizes the characteristic transformations of the carboxylic acid functionalities in this compound.

| Transformation | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| Decarboxylation | This compound | Heat | 2-(3,5-Dichlorophenyl)acetic acid |

| Esterification | This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Dialkyl 2-(3,5-dichlorophenyl)malonate |

| Amide Formation (via Acyl Chloride) | This compound | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (R₂NH) | N,N'-dialkyl-2-(3,5-dichlorophenyl)malonamide |

| Amide Formation (Direct Coupling) | This compound | Amine (R₂NH), Coupling Agent (e.g., DCC, EDC, HATU) | N,N'-dialkyl-2-(3,5-dichlorophenyl)malonamide |

Structural Modifications and Derivatization of 2 3,5 Dichlorophenyl Malonic Acid

Esterification and Amidation to Access Novel Derivatives

The presence of two carboxylic acid groups in 2-(3,5-dichlorophenyl)malonic acid allows for the straightforward synthesis of a variety of ester and amide derivatives. These reactions typically proceed through the activation of the carboxylic acid moieties to facilitate nucleophilic attack by alcohols or amines.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard synthetic methodologies. Fischer esterification, involving the reaction of the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be employed to produce the corresponding dialkyl or diaryl esters. The reaction equilibrium is typically driven towards the product by removing water as it is formed.

Alternatively, more reactive derivatives of the malonic acid can be used to facilitate esterification under milder conditions. For instance, the conversion of this compound to its diacid chloride, 2-(3,5-dichlorophenyl)propanedioyl dichloride, provides a highly reactive intermediate. This diacid chloride can then be reacted with a wide range of alcohols to yield the desired diesters with high efficiency. A patent has described the preparation of 2-(3,5-dichlorophenyl)propanedioyl dichloride from the corresponding di-sodium salt by treatment with oxalyl chloride. google.com

Amidation: Similar to esterification, amidation of this compound can be accomplished by direct reaction with amines, often requiring high temperatures, or more commonly through the use of coupling agents or after conversion to a more reactive species like the diacid chloride. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (HOSu), can facilitate the formation of amide bonds with primary and secondary amines under mild conditions. researchgate.net

The reaction of 2-(3,5-dichlorophenyl)propanedioyl dichloride with amines provides a high-yielding route to the corresponding diamides. This method is particularly useful for the synthesis of a diverse library of malonamides by varying the amine component.

| Derivative Type | General Structure | Synthetic Method | Reagents |

| Diester | R-OOC-CH(Ar)-COO-R | Fischer Esterification | Alcohol (R-OH), Acid Catalyst |

| Diester | R-OOC-CH(Ar)-COO-R | From Diacid Chloride | 2-(3,5-Dichlorophenyl)propanedioyl dichloride, Alcohol (R-OH), Base |

| Diamide | R-NH-CO-CH(Ar)-CO-NH-R | Coupling Agent Method | Amine (R-NH2), DCC/EDC, HOSu |

| Diamide | R-NH-CO-CH(Ar)-CO-NH-R | From Diacid Chloride | 2-(3,5-Dichlorophenyl)propanedioyl dichloride, Amine (R-NH2), Base |

| Ar represents the 3,5-dichlorophenyl group. |

Impact of Aromatic Substitution Patterns on Reactivity

The reactivity of the malonic acid moiety in this compound is influenced by the electronic effects of the substituents on the phenyl ring. The two chlorine atoms at the 3 and 5 positions exert a significant impact on the acidity of the benzylic proton and the reactivity of the carboxyl groups.

Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect is additive, meaning the two chlorine atoms substantially decrease the electron density of the aromatic ring. This electron withdrawal is transmitted to the benzylic carbon and, consequently, to the attached carboxylic acid groups.

The primary consequences of this substitution pattern are:

Increased Acidity: The electron-withdrawing nature of the dichlorophenyl group stabilizes the conjugate base (malonate anion) formed upon deprotonation of the α-carbon. This increased acidity of the C-H bond between the two carbonyl groups can facilitate reactions that proceed via an enolate intermediate, such as alkylation. wikipedia.org

Enhanced Electrophilicity of Carbonyl Carbons: The inductive withdrawal of electron density by the 3,5-dichlorophenyl group makes the carbonyl carbons of the carboxylic acid functions more electrophilic. This enhanced electrophilicity can lead to faster rates of nucleophilic attack by alcohols and amines during esterification and amidation reactions, respectively, when compared to unsubstituted phenylmalonic acid.

Conversely, while halogens have an electron-donating resonance effect (+R effect) due to their lone pairs, this effect is generally weaker than their inductive effect, especially when they are not in positions ortho or para to the point of reaction on the ring itself. In the case of this compound, the primary electronic influence on the malonic acid functional group is the strong inductive electron withdrawal.

Design and Synthesis of Substituted Malonamide (B141969) and Half-Oxyester Analogs

Building upon the fundamental esterification and amidation reactions, more complex derivatives such as substituted malonamides and half-oxy-ester analogs can be designed and synthesized. These compounds are often of interest in medicinal chemistry and materials science.

Substituted Malonamides: The synthesis of N,N'-disubstituted malonamides from this compound allows for the introduction of a wide array of functional groups. By selecting different primary or secondary amines for the amidation reaction, the steric and electronic properties of the final molecule can be systematically varied. For example, a patent describing the synthesis of related malonamide derivatives as factor Xa inhibitors highlights the use of various substituted amines to create a library of compounds for biological screening. google.com The general approach involves the reaction of an activated malonic acid derivative with the desired amines. The synthesis of bis-amide derivatives of malonic acid has been reported, showcasing the versatility of this reaction. orientjchem.org

Half-Oxyester Analogs: Half-oxy-ester analogs, also known as monoesters of malonic acid, are compounds where one carboxylic acid group is esterified while the other remains as a free acid. The synthesis of these derivatives requires a more controlled approach to avoid the formation of the diester. One common strategy involves the use of a protecting group. For instance, one of the carboxylic acid groups can be selectively protected, followed by esterification of the unprotected group. Subsequent deprotection then yields the desired half-oxy-ester.

Another approach involves the controlled hydrolysis of a diester. By using one equivalent of a base under carefully controlled conditions, it is possible to selectively hydrolyze one of the ester groups to the carboxylate, which can then be acidified to give the half-acid. The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs) has been explored, although not specifically for the 2-(3,5-dichlorophenyl) derivative.

| Compound Class | General Structure | Key Synthetic Challenge | Potential Synthetic Strategy |

| Substituted Malonamides | R¹R²N-CO-CH(Ar)-CO-NR³R⁴ | Introduction of diverse R groups | Reaction of diacid chloride with various primary/secondary amines. |

| Half-Oxyester Analogs | HOOC-CH(Ar)-COO-R | Selective mono-esterification | 1. Use of protecting groups. 2. Controlled mono-saponification of the diester. |

| Ar represents the 3,5-dichlorophenyl group. |

The synthesis of these derivatives from this compound provides a rich field for further chemical exploration, enabling the fine-tuning of molecular properties for various applications.

Computational and Theoretical Approaches in the Study of Substituted Malonic Acids

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the molecular structure and reactivity of organic compounds. researchgate.net This approach calculates the electronic structure of a molecule based on its electron density, offering a cost-effective way to achieve high accuracy. researchgate.netosti.gov For substituted malonic acids, DFT is employed to optimize the molecular geometry, predict vibrational spectra, and analyze electronic properties. researchgate.net

The electronic structure of a molecule governs its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

In the case of 2-(3,5-Dichlorophenyl)malonic acid, DFT calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. This information helps in predicting sites susceptible to nucleophilic or electrophilic attack. The presence of electronegative chlorine atoms on the phenyl ring is expected to withdraw electron density, influencing the acidity of the carboxylic protons and the reactivity of the entire molecule. The results of such calculations can be compared with experimental data to validate the theoretical model. researchgate.net

Table 1: Representative Electronic Properties Calculated by DFT This table illustrates the type of data obtained from DFT calculations for a hypothetical substituted malonic acid. Actual values for this compound would require specific computation.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -1317.08 | a.u. | Overall stability of the molecule. researchgate.net |

| HOMO Energy | -6.5 | eV | Electron-donating ability. |

| LUMO Energy | -1.2 | eV | Electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | eV | Chemical reactivity and stability. |

| Dipole Moment | 3.1 | Debye | Molecular polarity. |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, rotation around single bonds can give rise to numerous conformers. The key rotational degrees of freedom would involve the C-C bonds connecting the phenyl ring, the central carbon, and the carboxylic acid groups.

Computational methods can systematically explore the potential energy surface of the molecule to locate low-energy conformers. The stability of these conformers is determined by a balance of factors, including steric hindrance from the bulky 3,5-dichlorophenyl group and the potential for intramolecular hydrogen bonding between the two carboxylic acid groups.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding solvent molecules. nih.gov For this compound, an MD simulation could reveal the preferred conformations in different environments (e.g., in a vacuum vs. in water), the flexibility of the molecule, and the dynamics of intramolecular hydrogen bond formation and breaking. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound This table shows a simplified, hypothetical representation of results from a conformational analysis.

| Conformer ID | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Key Feature |

| Conf-1 | 180° (anti) | 0.0 | Extended, lowest energy state. |

| Conf-2 | 60° (gauche) | 1.5 | Intramolecular H-bonding possible. |

| Conf-3 | -60° (gauche) | 1.5 | Intramolecular H-bonding possible. |

| Conf-4 | 0° (syn) | 5.0 | High steric strain. |

Investigation of Tautomeric Equilibria in Malonic Acid Systems

Malonic acid and its derivatives can exist in different structural isomers called tautomers. The most significant tautomerism in this system is the keto-enol equilibrium. osti.gov The dicarboxylic acid form is considered the "keto" tautomer, while the "enol" form contains a carbon-carbon double bond and a hydroxyl group. osti.gov

In solution, malonic acid itself strongly favors the keto form. osti.gov However, computational and experimental studies have shown that the equilibrium can be influenced by factors such as concentration and humidity, with the enol form becoming more significant in concentrated particles. nih.govacs.org

For this compound, two primary tautomers can be considered: the dominant diketo form and the corresponding enol form. DFT calculations are an effective tool for investigating this equilibrium. nih.gov By computing the total energies of both the keto and enol tautomers, researchers can predict their relative stabilities and estimate the equilibrium constant (Keq). researchgate.netorientjchem.org The calculations can also model the transition state for the interconversion between the two forms, providing the activation energy barrier for the tautomerization process. orientjchem.org The solvent environment can be included in these calculations using polarizable continuum models (PCM), which has been shown to be a critical factor influencing the stability of tautomers. winona.edu

Table 3: Comparison of Key Structural Parameters for Keto-Enol Tautomers of a Substituted Malonic Acid (Illustrative) This table illustrates the kind of structural data that can be obtained from DFT calculations to compare tautomers.

| Parameter | Keto Tautomer | Enol Tautomer |

| C-C (central) bond length | ~1.54 Å | ~1.51 Å |

| C=O bond length | ~1.21 Å | ~1.36 Å (for C-OH) |

| C=C bond length | N/A | ~1.34 Å |

| O-H bond length | ~0.97 Å | ~0.98 Å |

Applications of 2 3,5 Dichlorophenyl Malonic Acid in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Organic Methodologies

The structure of 2-(3,5-dichlorophenyl)malonic acid makes it an invaluable building block in organic synthesis. Malonic acids and their ester derivatives are widely recognized for their utility in constructing complex molecular architectures. wikipedia.org They serve as key precursors in the malonic ester synthesis, a classic method for preparing carboxylic acids. masterorganicchemistry.com The presence of the 3,5-dichlorophenyl group in this particular malonic acid derivative offers a handle for further functionalization and introduces specific electronic and steric properties to the target molecules. This can be particularly advantageous in the synthesis of pharmacologically active compounds and advanced materials where precise control over molecular structure is paramount.

The dual carboxylic acid functionalities of this compound allow for a range of chemical manipulations. It can react as a typical carboxylic acid to form esters, amides, and acid chlorides. wikipedia.org These transformations are fundamental in creating a diverse array of intermediates for more complex synthetic sequences.

Role in Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgthermofisher.com Malonic acid and its derivatives are classic examples of active methylene compounds due to the two electron-withdrawing carboxylic acid groups that increase the acidity of the methylene protons. wikipedia.org

This compound can participate in Knoevenagel-type reactions. The reaction typically proceeds in the presence of a weak base, such as an amine, which facilitates the deprotonation of the malonic acid derivative to form a nucleophilic enolate. wikipedia.orgyoutube.com This enolate then adds to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

A significant modification of this reaction is the Doebner modification, which utilizes pyridine (B92270) as a solvent. When a malonic acid is used as the active methylene compound under these conditions, the initial condensation product often undergoes decarboxylation, leading to the formation of a cinnamic acid derivative. wikipedia.orgwikipedia.org This one-pot condensation and decarboxylation sequence is a powerful tool for the synthesis of substituted acrylic acids. The use of this compound in such reactions would directly lead to the formation of 3-(3,5-dichlorophenyl)acrylic acid derivatives, which are valuable intermediates in various synthetic pathways.

| Reagent/Catalyst | Role in Knoevenagel Condensation |

| Aldehyde/Ketone | Carbonyl component that reacts with the active methylene compound. wikipedia.org |

| Active Methylene Compound | (e.g., this compound) Provides the nucleophilic carbon. wikipedia.org |

| Weak Base (e.g., piperidine, pyridine) | Catalyst to facilitate the formation of the enolate. wikipedia.orgyoutube.com |

| Solvent (e.g., ethanol, toluene) | Provides the reaction medium. nih.gov |

Catalytic Applications in Decarboxylative Processes

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. masterorganicchemistry.com Malonic acid derivatives are particularly prone to decarboxylation, especially when heated or under specific catalytic conditions. masterorganicchemistry.comstackexchange.com This reactivity has been exploited in various synthetic strategies.

Silver-Mediated Transformations

While specific examples detailing silver-mediated transformations of this compound are not prevalent in the provided search results, the general principles of metal-catalyzed decarboxylations can be inferred. Silver salts are known to promote various organic reactions, including decarboxylative couplings. In such processes, a silver(I) species could potentially coordinate to the carboxylate, facilitating the loss of CO2 and the formation of an organosilver intermediate. This intermediate could then participate in subsequent bond-forming reactions.

Organic Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating a wide range of organic transformations. sigmaaldrich.comprinceton.edu This technique utilizes a photocatalyst, often a ruthenium or iridium complex or an organic dye, which upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. princeton.eduscispace.com

The application of photoredox catalysis to decarboxylative processes has been a significant area of research. Carboxylic acids and their derivatives can be oxidized via SET to generate carboxyl radicals, which readily lose CO2 to form alkyl or aryl radicals. These radicals can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.

A recent study demonstrated the visible-light photoredox-catalyzed three-component reaction of styrenes with malonic esters and CO2, utilizing an organic photocatalyst. researchgate.net While this study used malonic esters, the underlying principle of generating a radical from a malonic acid derivative via photoredox catalysis is highly relevant. It is conceivable that this compound could be employed in similar photoredox-catalyzed decarboxylative functionalization reactions, providing a modern and efficient route to novel dichlorinated compounds.

| Catalysis Type | General Mechanism | Potential Application with this compound |

| Silver-Mediated | Coordination of Ag(I) to the carboxylate, facilitating decarboxylation and formation of an organosilver intermediate for further reaction. | Decarboxylative cross-coupling reactions. |

| Organic Photoredox | Single-electron transfer from the excited photocatalyst to the malonic acid derivative, leading to a radical anion that decarboxylates to form a carbon-centered radical. scispace.comresearchgate.net | Generation of a 2-(3,5-dichlorophenyl)methyl radical for addition to alkenes or other radical traps. |

Future Prospects and Emerging Research Directions

Development of More Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on "green chemistry," a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. uniroma1.itmonash.edu This paradigm shift is influencing the production of 2-(3,5-Dichlorophenyl)malonic acid and related compounds.

Current research efforts are geared towards developing synthetic routes that are not only efficient in terms of yield but also environmentally benign. monash.edu This involves exploring alternatives to traditional methods that may use harsh reagents or generate significant waste. One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations. researchgate.net Enzymes operate under mild conditions and can exhibit high specificity, reducing the need for protecting groups and minimizing byproducts. acs.org For instance, the enzymatic decarboxylation of malonic acid derivatives has been a subject of interest, showcasing the potential of biocatalysts in this area. researchgate.net

Another key aspect of sustainable synthesis is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org Synthetic strategies that maximize atom economy, such as one-pot syntheses, are being investigated to reduce waste and reaction times by avoiding the isolation of intermediates. uniroma1.it The development of novel artificial biosynthetic pathways for malonic acid from renewable resources like glucose also presents a long-term sustainable approach. nih.gov

Exploration of Novel Reactivity and Catalytic Systems

Beyond its established roles, researchers are exploring new chemical transformations involving this compound and its derivatives. A significant area of interest is the development of novel catalytic systems to control its reactivity, particularly in decarboxylation reactions. organic-chemistry.org

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation. Recent advancements in photoredox catalysis have opened up new possibilities for the hydrodecarboxylation of malonic acid derivatives under mild conditions. nih.gov These systems often utilize light-energy to drive the reaction, offering a greener alternative to traditional methods that may require harsh conditions or toxic reagents. nih.govd-nb.info

Furthermore, the development of new catalysts is crucial for expanding the synthetic utility of this compound. For example, palladium-catalyzed decarboxylation has been shown to be effective for certain aromatic carboxylic acids. nih.gov The exploration of different ligands and reaction conditions can influence the regioselectivity and efficiency of these transformations. The reactivity of malonic acid derivatives can also be tuned by introducing different substituents, which can impact the electronic and steric properties of the molecule.

Advanced Computational Predictions for Reaction Design and Optimization

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.org These advanced tools are being increasingly applied to predict reaction outcomes, identify optimal conditions, and even design novel catalysts. numberanalytics.com

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide deep insights into its electronic structure and reactivity. nih.govbohrium.com DFT calculations can be used to study reaction mechanisms, predict the stability of intermediates and transition states, and understand the factors that control stereoselectivity in reactions like enzymatic decarboxylation. scispace.comresearchgate.net This theoretical understanding can guide the experimental design of more efficient and selective synthetic processes.

Machine learning algorithms, on the other hand, can analyze large datasets from previous experiments to build predictive models for reaction optimization. beilstein-journals.orgnih.gov These models can identify complex relationships between various reaction parameters (e.g., catalyst, solvent, temperature) and the desired outcome (e.g., yield, selectivity). beilstein-journals.org This data-driven approach can significantly accelerate the optimization process, reducing the time and resources required for experimental screening. vapourtec.comacs.org By combining computational predictions with automated experimental platforms, researchers can create self-optimizing systems that can rapidly identify the best conditions for a given chemical transformation. acs.org

Q & A

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.